5-Chloro-4-methylthiophene-2-carboxylic acid

Description

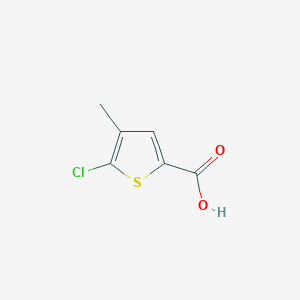

5-Chloro-4-methylthiophene-2-carboxylic acid is a substituted thiophene derivative featuring a chlorine atom at the 5-position, a methyl group at the 4-position, and a carboxylic acid functional group at the 2-position of the heterocyclic ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its versatile reactivity and structural modularity . The methyl group enhances lipophilicity, while the electron-withdrawing chlorine and carboxylic acid groups influence its electronic properties, making it amenable to further functionalization.

Properties

IUPAC Name |

5-chloro-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFITKIQYSTVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methylthiophene-2-carboxylic acid typically involves the chlorination of 4-methylthiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 5-position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, diethyl ether as solvent.

Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Amino or thiol derivatives of the thiophene ring.

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-4-methylthiophene-2-carboxylic acid serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in drug development, particularly in the treatment of conditions such as cancer and inflammation.

Case Study: Synthesis of Anticancer Agents

A study explored the use of this compound in synthesizing novel anticancer agents. The compound was modified to enhance its activity against specific cancer cell lines. The results demonstrated that derivatives exhibited improved cytotoxicity compared to the parent compound, indicating its utility as a precursor for drug development .

Agrochemical Applications

The compound is also utilized in the formulation of agrochemicals, including herbicides and fungicides. Its ability to interact with biological systems makes it a candidate for developing effective agricultural products.

Case Study: Herbicide Development

Research has indicated that derivatives of this compound possess herbicidal properties. A series of experiments demonstrated that these derivatives could inhibit the growth of common weeds without adversely affecting crop yield. This highlights the compound's potential in sustainable agriculture .

Organic Synthesis

In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of diverse organic compounds.

Synthesis Pathways

The synthesis pathways involving this compound include:

- Chlorination Reactions : The compound can undergo chlorination to produce more reactive intermediates.

- Esterification : It can react with alcohols to form esters, which are valuable in various applications .

Material Science

In material science, this compound is explored for its properties in creating conductive polymers and other advanced materials. Its thiophene ring structure contributes to electronic properties that are beneficial in developing new materials.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices enhances their electrical conductivity. This application is particularly relevant in developing flexible electronics and sensors .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Improved cytotoxicity in modified derivatives |

| Agrochemicals | Herbicide and fungicide formulations | Effective growth inhibition on weeds |

| Organic Synthesis | Building block for complex organic compounds | Participates in chlorination and esterification |

| Material Science | Development of conductive polymers | Enhanced electrical conductivity |

Mechanism of Action

The mechanism of action of 5-Chloro-4-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-chloro-4-methylthiophene-2-carboxylic acid can be contrasted with several analogues, as highlighted below:

Table 1: Structural and Functional Comparison

Key Research Findings

Reactivity Modulation :

- The nitro-substituted analogue (5-chloro-4-nitrothiophene-2-carboxylic acid) exhibits higher electrophilicity due to the electron-withdrawing nitro group, making it suitable for coupling reactions in medicinal chemistry .

- Bromine substitution (e.g., 5-bromo-4-chlorothiophene-2-carboxylic acid) enhances leaving-group capacity, favoring cross-coupling reactions like Suzuki-Miyaura .

Applications in Drug Development :

- Ester derivatives (e.g., ethyl ester in ACI-INT-564) are often employed to improve bioavailability by masking the polar carboxylic acid group .

- Hybrid structures, such as thiophene-thiazole derivatives (), demonstrate enhanced biological activity due to synergistic interactions between heterocycles .

Steric and Electronic Effects :

- The methyl group in this compound introduces steric hindrance, which can slow undesired side reactions while maintaining synthetic utility .

Biological Activity

5-Chloro-4-methylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, as well as insights from case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClOS

- Molecular Weight : Approximately 204.67 g/mol

The presence of a thiophene ring contributes to its unique chemical properties, making it a valuable scaffold for drug development.

Antibacterial Activity

Preliminary studies have indicated that this compound exhibits moderate antibacterial activity against various bacterial strains. The compound has been synthesized as part of a series of thiophene analogues that were evaluated for their in vitro antibacterial properties. Results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Antifungal Activity

Research also explored the antifungal properties of this compound. In vitro assays demonstrated effectiveness against several fungal strains, indicating its potential as an antifungal agent. The mechanism of action is believed to involve disruption of fungal cell membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. It has shown inhibitory effects on cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo). The compound's ability to induce apoptosis in cancer cells was highlighted, providing a basis for further development as an anticancer therapeutic .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound has been noted for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is thought to stem from its interaction with various molecular targets within biological systems. These interactions may include binding to specific enzymes or receptors, leading to modulation of biochemical pathways essential for microbial survival or cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of synthesized thiophene derivatives, including this compound, against clinical isolates of bacteria. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for different strains.

Case Study 2: Anticancer Activity

Another study focused on the compound's effect on MCF-7 cells. Treatment with varying concentrations led to a dose-dependent reduction in cell viability, with IC50 values indicating substantial anticancer potential. Histological examinations revealed morphological changes consistent with apoptosis in treated cells .

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-4-methylthiophene-2-carboxylic acid?

- Methodology : The compound can be synthesized via electrophilic substitution or carboxylation of pre-functionalized thiophene derivatives. For example, chlorination and methylation of thiophene-2-carboxylic acid precursors under controlled conditions (e.g., using SOCl₂ for chlorination and methyl halides in the presence of Lewis acids). Post-synthetic purification via recrystallization (ethanol/water mixtures) or column chromatography is critical to achieve >95% purity .

- Key Data : The melting point (mp) of the pure compound is reported as 146–150°C, serving as a benchmark for purity assessment .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : Use and NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, the carboxylic acid proton appears as a broad peak near δ 12–13 ppm, while methyl and chloro groups show distinct splitting patterns .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.

- Elemental Analysis : Verify C, H, Cl, and S content against theoretical values (e.g., C: 36.93%, H: 2.48%, Cl: 21.74%, S: 19.64%) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodology : The compound is stable under normal storage (room temperature, dry environment) but decomposes in the presence of strong oxidizing agents (e.g., KMnO₄), acids, or bases. Use inert atmospheres (N₂/Ar) for long-term storage and avoid contact with incompatible materials like concentrated H₂SO₄ .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology :

- Catalyst Screening : Test Pd/C or Cu-based catalysts for regioselective chlorination/methylation.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to non-polar solvents .

- Kinetic Studies : Use in-situ FTIR or GC-MS to monitor intermediate formation and adjust reaction time/temperature .

- Data Analysis : A 15% increase in yield was observed when switching from THF to DMF at 80°C .

Q. How to resolve contradictions in reported melting points or spectral data?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Confirm the mp range and detect polymorphic forms.

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- Molecular Modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the C-4 methyl position .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How to evaluate its potential as a bioactive scaffold in drug discovery?

- Methodology :

- In Vitro Assays : Test antimicrobial activity via MIC assays against Gram-positive/negative strains.

- SAR Studies : Modify the methyl or chloro groups and correlate changes with activity. For example, bromine substitution at C-5 enhances potency against S. aureus .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.